Boc vs. Cbz Deprotection Rate
The Boc group of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate undergoes complete clevage in trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1) within 30 minutes at 25 °C, enabling rapid, quantitative deprotection in standard solid-phase protocols [1]. In contrast, the corresponding Cbz-protected analog (Cbz-Ser-NHMe) requires hydrogenolysis (H₂, Pd/C, 1–4 atm) or strongly acidic HBr/AcOH conditions for >95% removal, adding 2–4 h to each deprotection cycle [2]. This 4–8× longer deprotection timeline directly impacts throughput in multi-step syntheses.
| Evidence Dimension | Deprotection time to >95% completion |
|---|---|
| Target Compound Data | ≤30 min in TFA/CH₂Cl₂ (1:1), 25 °C |
| Comparator Or Baseline | Cbz-Ser-NHMe: 2–4 h via H₂/Pd-C or HBr/AcOH |
| Quantified Difference | 4–8× faster deprotection for Boc derivative |
| Conditions | Solution-phase deprotection under standard peptide synthesis conditions |
Why This Matters
Faster, acid-based deprotection reduces cycle time and eliminates the need for specialized hydrogenation equipment, directly lowering procurement and operational costs in automated peptide synthesizers.
- [1] Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem. 2015, 58 (7), 2895–2940. DOI: 10.1021/jm501371s. View Source
- [2] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. Chapter 7, pp 696–707. View Source
